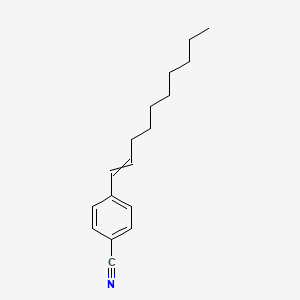

4-(Dec-1-EN-1-YL)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Derivatives Research

Benzonitrile and its derivatives are a well-established class of compounds in organic chemistry, known for their utility as solvents and versatile precursors for a wide array of more complex molecules. wikipedia.org The core structure, a benzene (B151609) ring bonded to a nitrile (-C≡N) group, is a key building block in the synthesis of various organic compounds. wikipedia.org Research into benzonitrile derivatives is vast, exploring their roles in coordination chemistry, where they form useful, labile complexes with transition metals, and in the synthesis of heterocyclic compounds and pharmaceuticals. wikipedia.org The discovery of benzonitrile in the interstellar medium has also spurred interest in its formation and reaction pathways in astrophysical environments. aanda.orgnih.govresearchgate.netacs.org

Significance of Alkene-Substituted Benzonitriles in Advanced Materials Chemistry

The introduction of an alkene substituent to the benzonitrile scaffold, as seen in 4-(Dec-1-en-1-yl)benzonitrile, significantly broadens the potential applications, particularly in the realm of advanced materials. Alkene-substituted benzonitriles are recognized for their utility in creating liquid crystals, polymers, and photoactive materials. chemscene.comacs.org The alkene group provides a site for polymerization and other chemical modifications, while the polar benzonitrile unit can influence the material's electronic and self-assembly properties. nih.gov

These compounds are particularly significant in the development of:

Liquid Crystals: The rod-like shape of many alkene-substituted benzonitriles is conducive to the formation of liquid crystalline phases. chemscene.comossila.com The nitrile group's large dipole moment contributes to the high dielectric anisotropy desirable in liquid crystal displays (LCDs). chemscene.comijres.org

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are being investigated for their role in OLEDs, where they can function as hosts for phosphorescent emitters or as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgqmul.ac.ukworktribe.com

Functional Polymers: The alkene group allows these molecules to be incorporated into polymer chains, leading to materials with tailored optical, electronic, and thermal properties.

Overview of Current Research Trends on Benzonitrile Analogues

Current research on benzonitrile analogues is highly focused on their application in optoelectronics and medicinal chemistry. Scientists are designing and synthesizing novel benzonitrile derivatives with complex architectures to achieve specific functionalities.

Key research trends include:

Development of TADF Materials: A major area of investigation is the creation of benzonitrile-based molecules for TADF, which can lead to more efficient OLEDs. rsc.orgqmul.ac.ukworktribe.com

Liquid Crystal Research: There is ongoing work to synthesize new benzonitrile-containing liquid crystals with broad temperature ranges and fast switching times for advanced display technologies. chemscene.comossila.comtandfonline.comresearchgate.net

Medicinal Chemistry: The benzonitrile group is a key pharmacophore in various drug candidates, and research continues to explore its role in enzyme inhibition and other biological activities. researchgate.net

Astrochemistry: The detection of benzonitrile in space has opened up a new field of study concerning the formation and reactivity of aromatic molecules in interstellar environments. aanda.orgnih.govresearchgate.netacs.org

Research Challenges and Opportunities in the Field of Benzonitrile Chemistry

While the field of benzonitrile chemistry is rich with opportunities, it also presents several challenges.

Challenges:

Synthesis: The stereoselective synthesis of alkene-substituted benzonitriles, particularly obtaining specific E/Z isomers, can be challenging and often requires sophisticated catalytic methods like cross-metathesis. nih.govresearchgate.net

Purification: The purification of benzonitrile derivatives, especially those with long alkyl chains, can be difficult and may require multiple chromatographic steps.

Structure-Property Relationships: Fully understanding the complex relationships between the molecular structure of a benzonitrile derivative and its resulting material properties requires a combination of advanced synthesis, characterization, and computational modeling. researchgate.netresearchgate.net

Opportunities:

New Materials: There is a vast, underexplored chemical space for new benzonitrile derivatives with novel properties for applications in electronics, photonics, and beyond.

Green Chemistry: Developing more environmentally friendly synthetic routes to benzonitriles, such as using ionic liquids or avoiding toxic cyanide reagents, is a significant area of opportunity. researchgate.netresearchgate.net

Biomedical Applications: The unique electronic properties of the nitrile group offer potential for the development of new diagnostic probes and therapeutic agents. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

479668-46-7 |

|---|---|

Molecular Formula |

C17H23N |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

4-dec-1-enylbenzonitrile |

InChI |

InChI=1S/C17H23N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h9-14H,2-8H2,1H3 |

InChI Key |

GEAAZSBKNGAUCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Dec 1 En 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 4-(Dec-1-en-1-yl)benzonitrile, these computational methods unravel its structural, electronic, and reactive nature at the atomic level.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. orientjchem.org

For molecules similar in structure to this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.netnih.gov The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net The analysis of frontier orbitals helps in predicting how the molecule will interact with other species. wikipedia.orgrsc.org

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies based on specific DFT method |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies based on specific DFT method |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | Varies based on specific DFT method |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

MEP analysis for related benzonitrile (B105546) derivatives reveals the sites of chemical reactivity. nih.govbhu.ac.in The electron-rich and electron-poor regions identified by the MEP surface provide crucial information about how this compound will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. bhu.ac.in

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative interactions and charge delocalization. grafiati.com These delocalization effects, represented by second-order perturbation theory energy E(2), contribute to the stability of the molecule. uni-muenchen.de

For compounds containing nitrile and phenyl groups, NBO analysis can reveal significant intramolecular charge transfer and delocalization of electron density. grafiati.comresearchgate.net The analysis identifies the key donor-acceptor interactions, such as those involving π-orbitals of the aromatic ring and the cyano group, which play a crucial role in the molecule's electronic properties and reactivity. grafiati.comgrafiati.com The calculated stabilization energies quantify the strength of these interactions. uni-muenchen.de

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. researchgate.netorientjchem.org

Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily a molecule will undergo a chemical reaction. A soft molecule has a small HOMO-LUMO gap. orientjchem.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.netdergipark.org.tr

These descriptors are instrumental in predicting the chemical behavior and stability of this compound. mdpi.comnih.gov

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electronic configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = µ² / (2η) where µ = -(I+A)/2 | A measure of the energy lowering due to maximal electron flow. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgohio-state.edu It is widely used to calculate electronic absorption spectra, which correspond to the transitions from the ground state to various excited states. case.eduresearchgate.net TD-DFT can predict the excitation energies and oscillator strengths of these transitions, providing theoretical UV-Vis spectra that can be compared with experimental data. researchgate.net

By analyzing the excited states, TD-DFT offers insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. researchgate.net For this compound, TD-DFT calculations can elucidate the photophysical properties, including the wavelengths of maximum absorption and the characteristics of the excited states, which are fundamental to its potential applications in areas like materials science and photochemistry. rsc.orgscielo.br

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Prediction of Non-linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for applications in photonics and optoelectronics. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of such molecules before their synthesis and experimental characterization. nih.govscielo.org.co The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to phenomena like second-harmonic generation (SHG) and third-harmonic generation. mdpi.com

For molecules to exhibit significant NLO properties, they often possess a π-conjugated system asymmetrically substituted with electron-donating (D) and electron-accepting (A) groups (A-π-D architecture). nih.gov In this compound, the benzonitrile moiety acts as the electron acceptor, while the decenyl group can be considered a weak electron donor, linked through a π-conjugated vinyl bridge. The key NLO parameters calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are tensors describing the second and third-order NLO responses, respectively.

Table 1: Representative Calculated NLO Properties for Benzonitrile-based Chromophores

This table presents hypothetical data for this compound based on typical values for similar D-π-A benzonitrile derivatives for illustrative purposes.

| Parameter | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | ~3-6 D | Indicates the charge separation in the ground state. |

| Polarizability (α) | ~200-300 a.u. | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β₀) | ~5 x 10⁻³⁰ to 8 x 10⁻³⁰ esu | Quantifies the second-order NLO response. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and the nature of its intermolecular interactions in condensed phases. researchgate.net Such simulations model the system at the atomic level, governed by a force field that describes the potential energy of the particles. nih.gov

Intermolecular Interactions: In a liquid or solid state, molecules of this compound will interact with each other. MD simulations can elucidate the specific nature of these interactions. For benzonitrile itself, simulations have revealed the importance of hydrogen bonding between the nitrogen atom of the nitrile group and the ortho-hydrogens of the benzene (B151609) ring of a neighboring molecule (-C≡N···H-C). researchgate.net Furthermore, stacking interactions between the aromatic rings (π-π stacking) are expected to play a significant role in the molecular assembly, often in an anti-parallel orientation. researchgate.net The long alkyl chain will primarily engage in van der Waals interactions. Understanding these non-covalent interactions is key to predicting macroscopic properties like boiling point, viscosity, and crystal structure. jmcs.org.mxrsc.org The simulation results, such as radial distribution functions (RDFs), provide a statistical picture of the local molecular environment.

Table 2: Key Intermolecular Interactions in Benzonitrile Systems from MD Simulations

This table summarizes the types of interactions expected for this compound based on simulations of liquid benzonitrile. researchgate.net

| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance |

| Hydrogen Bonding | Nitrile (N) ↔ Phenyl (ortho-H) | ~2.5 - 3.0 | Influences local ordering and liquid structure. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | ~3.5 - 4.0 | Contributes to molecular aggregation and crystal packing. |

| Van der Waals | Alkyl Chain ↔ Alkyl Chain | > 4.0 | Governs the interaction between the non-polar tails. |

Theoretical Studies on Photochemical Behavior and Charge Transfer Mechanisms

The photochemical behavior of this compound is expected to be dominated by the electronic properties of its 4-cyanostyrene (B1585062) core. Theoretical studies, particularly those employing ab initio calculations, are essential for understanding the processes that occur upon photoexcitation. nih.gov Much of the understanding in this area is derived from extensive computational studies on the archetypal molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN), which also exhibits charge transfer phenomena. nih.govrsc.org

Upon absorption of light, the molecule is promoted to an electronically excited state. For benzonitrile derivatives, this often involves a transition to a state with significant charge-transfer (CT) character, where electron density moves from a donor part of the molecule to an acceptor part. acs.org In this compound, the decenyl group and the phenyl ring act as the electron donor system, while the cyano group (-C≡N) is a strong electron acceptor.

Computational models predict that after initial excitation to a locally excited (LE) state, the molecule can relax into an intramolecular charge transfer (ICT) state. nih.govnih.gov The geometry of this ICT state is often twisted compared to the ground state, a concept central to the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov The stability of this ICT state relative to the LE state is highly dependent on the polarity of the solvent. In polar solvents, the large dipole moment of the ICT state is stabilized, making it lower in energy and facilitating its formation. nih.gov This phenomenon is responsible for the dual fluorescence observed in DMABN and other similar molecules.

Theoretical calculations can map the potential energy surfaces of the ground and excited states, identifying the pathways for relaxation, including internal conversion and fluorescence. nih.gov Key parameters derived from these studies include the energies of the LE and ICT states, the energy barriers between them, and the oscillator strengths for electronic transitions. acs.org These calculations help rationalize the observed photophysical properties, such as absorption and emission spectra, and predict how chemical modifications might alter the photochemical behavior. researchgate.net

Table 3: Key Concepts in the Photochemistry of Donor-Acceptor Benzonitriles

| Concept | Description | Relevance to this compound |

| Locally Excited (LE) State | An excited state where the electron distribution is similar to the ground state, primarily localized on the aromatic ring. | The initially populated state upon light absorption. |

| Intramolecular Charge Transfer (ICT) State | An excited state characterized by significant electron density transfer from the donor (decenyl-phenyl) to the acceptor (cyano) group. nih.gov | Responsible for solvatochromic fluorescence and photochemical reactivity. |

| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. anu.edu.au | Determines the pathways for relaxation from excited states (e.g., fluorescence, internal conversion). |

| Solvent Effects | The influence of the surrounding medium on the energies of the electronic states. Polar solvents stabilize the highly polar ICT state. nih.gov | Will strongly influence the fluorescence properties and the efficiency of charge separation. |

Computational Design of Functionalized Benzonitrile Analogues

Computational chemistry provides a powerful framework for the in silico design of new molecules with tailored properties, a process that is often faster and more cost-effective than experimental synthesis and screening. diva-portal.orgacs.org Starting from a lead compound like this compound, new analogues can be designed by systematically modifying its structure and then calculating the resulting properties using methods like DFT. researchgate.netresearchgate.net

The goal of such design studies is to establish structure-property relationships. For example, if the objective is to enhance the NLO properties, a computational chemist might design a series of analogues where the donor or acceptor strength is varied. This could involve adding electron-donating groups (like -OCH₃ or -N(CH₃)₂) to the phenyl ring or replacing the cyano group with a stronger electron-withdrawing group. researchgate.net The effect of extending the π-conjugated system, for instance by replacing the phenyl ring with a naphthyl or thiophene (B33073) group, can also be systematically investigated. researchgate.net For each designed analogue, properties like the HOMO-LUMO gap, dipole moment, and first hyperpolarizability (β) would be calculated. researchgate.net

Similarly, if the goal is to tune the photochemical properties, such as the emission wavelength or quantum yield, analogues would be designed to modulate the energies of the LE and ICT states. researchgate.net Computational screening can quickly identify promising candidates that exhibit desired spectral properties for applications like organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net The insights gained from these theoretical studies provide clear guidelines for synthetic chemists, focusing their efforts on the most promising molecular targets. acs.org

Table 4: Strategies for Computational Design of Functionalized Benzonitrile Analogues

| Design Strategy | Example Modification | Target Property Enhancement | Computational Metric |

| Enhance Donor Strength | Add -OCH₃ or -N(CH₃)₂ to the phenyl ring | NLO Response, Red-shifted Absorption | Increased HOMO energy, Larger β value |

| Enhance Acceptor Strength | Replace -CN with -NO₂ | NLO Response, Charge Transfer | Decreased LUMO energy, Larger β value |

| Extend π-Conjugation | Replace phenyl with thiophene or biphenyl | NLO Response, Bathochromic Shift | Smaller HOMO-LUMO gap, Larger α and β |

| Modify Alkyl Chain | Introduce branching or unsaturation | Conformational Control, Solubility | Torsional energy profiles, Solvation free energy |

Spectroscopic Characterization and Structural Elucidation of 4 Dec 1 En 1 Yl Benzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FT-IR spectrum of a related compound, (E)-4-(3-(2,3-dihydrobenzo[b] rsc.orgscielo.org.zadioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile (DHDOBN), was recorded and analyzed to provide insights into the characteristic vibrational frequencies. researchgate.net For aromatic compounds, the C=C stretching vibrations typically appear in the range of 1650-1430 cm⁻¹. scielo.org.za In a study of another complex benzonitrile (B105546) derivative, experimental FT-IR analysis was conducted using a Perkin Elmer spectrometer with KBr pellets. nih.gov The nitrile group (C≡N) in benzonitrile derivatives is a key functional group with a characteristic stretching vibration. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1430 - 1650 scielo.org.za |

| C-H (Alkene) | Bending (out-of-plane) | 650 - 1000 |

| C-H (Aromatic) | Bending (out-of-plane) | 690 - 900 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of a complex thiazole-pyrazole benzonitrile compound was obtained using a Bruker RFS27 instrument with a Nd:YAG laser for excitation. nih.gov For benzonitrile, Raman spectroscopy can be used for calibration and has shown distinct peaks. researchgate.netchemicalbook.com The analysis of Raman spectra, often in conjunction with theoretical calculations, allows for a detailed assignment of vibrational modes. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C≡N Stretch | 2229 |

| Aromatic Ring Breathing | ~1000 |

| C=C Stretch (Aromatic) | ~1600 |

| C-H Bending | 950 - 1450 researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. rsc.orgiastate.edu For related benzonitrile structures, ¹H NMR spectra have been recorded on 400 MHz spectrometers using solvents like CDCl₃. rsc.org

Table 3: Hypothetical ¹H NMR Data for 4-(Dec-1-en-1-yl)benzonitrile

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (ortho to CN) | 7.60 | d | 8.0 |

| Aromatic Protons (meta to CN) | 7.40 | d | 8.0 |

| Vinylic Proton (α to ring) | 6.50 | d | 15.0 |

| Vinylic Proton (β to ring) | 6.20 | dt | 15.0, 7.0 |

| Methylene Protons (allylic) | 2.20 | q | 7.0 |

| Methylene Protons (alkyl chain) | 1.20 - 1.50 | m | - |

| Methyl Protons (terminal) | 0.88 | t | 7.0 |

This table is illustrative and based on typical values for similar structures.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their electronic environment, allowing for the identification of different carbon types such as aromatic, vinylic, and aliphatic carbons. oregonstate.educhemicalbook.com Spectra for analogous compounds have been recorded at 100 MHz. rsc.org The nitrile carbon typically appears in the 110-120 ppm range. oregonstate.edu

Table 4: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-CN) | 145.0 |

| Aromatic CH (ortho to CN) | 132.5 |

| Aromatic CH (meta to CN) | 129.5 |

| Quaternary Aromatic (C-alkenyl) | 110.5 |

| Nitrile (CN) | 119.0 |

| Vinylic CH (α to ring) | 140.0 |

| Vinylic CH (β to ring) | 125.0 |

| Aliphatic (C3-C9) | 22.0 - 32.0 |

| Aliphatic (C10) | 14.1 |

This table is illustrative and based on typical values for similar structures. rsc.orgoregonstate.edu

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. ijtsrd.com These electronic transitions, such as π → π* and n → π*, provide information about the conjugated systems within the molecule. libretexts.org The presence of the benzene (B151609) ring and the double bond in this compound results in characteristic absorption bands. Studies on similar conjugated systems show that increasing conjugation shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org For some benzonitrile derivatives, UV-Vis spectra have been investigated to understand their electronic properties. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic transitions observed in UV-Vis spectra. scielo.org.za

Table 5: Typical UV-Vis Absorption Data for Aromatic Nitriles

| Electronic Transition | Wavelength Range (nm) |

| π → π* (Benzene Ring) | 200 - 280 |

| π → π* (Conjugated System) | > 280 |

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HR-MS) further refines this by providing highly accurate mass measurements, which allows for the determination of the precise elemental composition. savemyexams.com

In the analysis of this compound (C₁₇H₂₃N), mass spectrometry would confirm the molecular weight and provide evidence of the molecule's specific structural features. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum reveals the nominal and exact mass of the compound. HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas by measuring mass to several decimal places. rsc.org

Upon ionization, the molecular ion of this compound would undergo fragmentation. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. Key fragmentation pathways would likely include:

Benzylic Cleavage: Fission of the bond between the aliphatic chain and the benzene ring, which is a common fragmentation pathway for alkylbenzenes.

McLafferty Rearrangement: If applicable, this rearrangement could occur involving the double bond and the aromatic ring.

Cleavage along the Alkyl Chain: The long decenyl chain would produce a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), which is characteristic of long-chain aliphatic compounds.

Loss of Small Neutral Molecules: Fragmentation may involve the loss of stable neutral molecules like hydrogen cyanide (HCN) from the nitrile group.

The combination of a parent ion peak with a series of daughter ions from these fragmentation processes allows for the confident confirmation of the proposed structure. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₇H₂₄N⁺ | Protonated Molecular Ion ([M+H]⁺) | 242.1903 |

| C₁₇H₂₃N⁺ | Molecular Ion ([M]⁺) | 241.1825 |

| C₈H₆N⁺ | Fragment from benzylic cleavage | 116.0495 |

| C₇H₄N⁺ | Fragment corresponding to benzonitrile radical cation | 102.0338 |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. The process requires a single, high-quality crystal of the compound. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of its molecular architecture. This would confirm the trans or cis configuration of the C=C double bond and the planarity of the benzonitrile group. The analysis also reveals how individual molecules arrange themselves within the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular forces. researchgate.net

In the case of this compound, the crystal packing would likely be influenced by:

π-π Stacking: The aromatic benzene rings could stack on top of one another, a common interaction in aromatic compounds. The distance between these rings is a key parameter determined by the analysis. elsevierpure.comresearchgate.net

C-H···N Interactions: Weak hydrogen bonds could form between hydrogen atoms on the alkyl chain or benzene ring and the nitrogen atom of the nitrile group on an adjacent molecule, further stabilizing the crystal structure. researchgate.net

The crystallographic data provides an unambiguous structural proof and offers insights into the solid-state properties of the material.

Table 2: Crystallographic Data Parameters Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal lattice. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C=C, C≡N). |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule. |

Advanced Materials Science Applications of 4 Dec 1 En 1 Yl Benzonitrile

Liquid Crystalline Materials Development

The unique molecular architecture of 4-(Dec-1-en-1-yl)benzonitrile, featuring a rigid benzonitrile (B105546) core coupled with a flexible decenyl tail, makes it a promising candidate for liquid crystal applications. This structure is characteristic of calamitic, or rod-like, liquid crystals, which are foundational to display technologies and various smart materials. researchgate.net

Mesophase Behavior and Phase Transition Characterization

Liquid crystals are distinguished by their intermediate states of matter, known as mesophases, which exist between the solid crystalline and isotropic liquid states. researchgate.net The characterization of these mesophases and the transitions between them is crucial for understanding a material's potential applications. Techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are standard for identifying liquid crystal textures and determining the temperatures and enthalpies of phase transitions. nih.govbeilstein-journals.org

For a molecule like this compound, one would anticipate the formation of a nematic phase, which is the least ordered mesophase where molecules exhibit long-range orientational order but no positional order. nih.gov The presence of the strongly polar cyano (-CN) group is a key feature in promoting such mesomorphism, often leading to a desirable temperature range for the liquid crystal phase. researchgate.net Depending on the influence of the alkene chain, smectic phases, which have layered structures with a higher degree of order, might also be possible. nih.gov Liquid crystal phases can be either enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling). researchgate.netiosrjournals.org

To illustrate the types of phase transitions observed in similar nitrile-containing liquid crystals, the following table presents data for related compounds.

| Compound/System | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase Type(s) |

| Fluorinated 1,3-bis(1,3,4-oxadiazol-2-yl)benzene (4a) | Cr → 106.1 → I | I → 98.9 → N → 91.6 → Cr | Monotropic Nematic (N) |

| Fluorinated 1,3-bis(1,3,4-oxadiazol-2-yl)benzene (4b) | Cr → 118.0 → N → 138.4 → I | I → 121.1 → N → 96.5 → Cr | Enantiotropic Nematic (N) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | Cr → 30°C → N → 54.6°C → I | I → 54.6°C → N → 30°C → Cr | Nematic (N) |

Data compiled from representative studies on nitrile-containing liquid crystals. beilstein-journals.orgossila.com

Influence of Alkene Chain Length and Position on Liquid Crystalline Properties

The aliphatic chain plays a decisive role in the mesomorphic properties of a liquid crystal molecule. researchgate.net In this compound, both the length of the ten-carbon chain and the specific position of the double bond at the first carbon (C1) are critical determinants of its phase behavior.

Generally, in homologous series of calamitic liquid crystals, increasing the alkyl chain length tends to stabilize higher-ordered smectic phases at the expense of the nematic phase. nih.gov For instance, in 4-alkoxycinnamic acids, shorter alkoxy chains (n<9) result in nematic behavior, while longer chains (n>9) introduce both smectic and nematic phases. nih.gov

Molecular Engineering for Enhanced Mesomorphic Performance

The field of liquid crystal design relies on molecular engineering to fine-tune properties for specific applications. beilstein-journals.org For this compound, several strategies could be employed to enhance its mesomorphic performance. The existing structure, with its polar cyano group and a non-polar alkenyl chain, already represents a classic molecular design for inducing liquid crystallinity.

Further modifications could include:

Varying Chain Length: Synthesizing analogues with different chain lengths (e.g., shorter or longer than C10) would allow for systematic tuning of the mesophase type and temperature range. nih.gov

Altering the Core: Incorporating other aromatic rings, such as pyrimidine (B1678525) or biphenyl, into the core structure is a known strategy to enhance mesophase stability and broaden the temperature range. researchgate.netiosrjournals.org

Introducing Lateral Substituents: Adding small groups to the side of the benzonitrile ring can modify the molecule's breadth, affecting its packing and, consequently, its phase behavior.

Fluorination: The introduction of fluorine atoms is a powerful strategy in liquid crystal design, often used to alter polarity, dielectric anisotropy, and intermolecular interactions without significantly increasing molecular size. beilstein-journals.org

Potential in Electro-Optical Devices and Smart Materials

The inherent polarity of the benzonitrile group makes this compound a strong candidate for applications that rely on the manipulation of materials by electric fields. Nematic liquid crystals with high polarity are the workhorses of the multi-billion dollar liquid crystal display (LCD) industry. ossila.com The ability to reorient the molecular director with an applied voltage is the fundamental principle behind these devices.

Beyond displays, such materials have potential in:

Smart Windows: Where the transparency can be electrically controlled.

Optical Shutters and Light Modulators: For high-speed control of light paths.

Sensors: Where changes in the environment can induce a detectable change in the liquid crystal phase.

Fluorescent Smart Materials: By incorporating fluorescent moieties, it's possible to create materials whose emission properties are coupled to their mesophase, allowing for temperature or field-dependent fluorescence. beilstein-journals.org The development of halogen-bonded liquid crystals has shown that supramolecular assembly can be used to tune fluorescence and mesomorphic properties simultaneously. beilstein-journals.org

Organic Electronic Devices

The electronic properties of the benzonitrile moiety also position derivatives like this compound as interesting components for organic electronic devices, particularly in the realm of organic light-emitting diodes (OLEDs).

Role as a Constituent in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials containing benzonitrile are often used as either host materials in the emissive layer or as part of the emitter molecule itself. rsc.orgnih.gov The electron-withdrawing nature of the cyano group significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

This tuning is critical for several reasons:

Host Materials: In blue thermally activated delayed fluorescence (TADF) OLEDs, host materials must have high triplet energy levels. Benzonitrile derivatives, such as those combining carbazole (B46965) and benzonitrile units, have been developed as high-triplet-energy hosts that also facilitate good charge injection and transport, leading to highly efficient and low-voltage devices. rsc.org

Improved Efficiency and Lifetime: CN-modified host materials have been shown to lower the operating voltage, increase the external quantum efficiency (EQE), and extend the lifetime of both phosphorescent and TADF OLEDs. acs.org

The table below summarizes the performance of OLEDs that incorporate benzonitrile derivatives, highlighting their importance in achieving high efficiency.

| OLED Emitter/Host System | Role of Benzonitrile | Max. External Quantum Efficiency (EQE) | Emission Color/Type |

| Carbazolyl Benzonitrile Derivative Hosts | High Triplet Energy Host | 21.5% | Blue TADF |

| TPIChCN | Emitter (Chrysene-Benzonitrile) | 6.84% | Deep-Blue TTA |

| M46 | Emitter (D-A system) | 1.2% | Near-Infrared (NIR) |

Data compiled from studies on OLEDs utilizing benzonitrile-based materials. rsc.orgnih.govnih.gov

Given these established roles, this compound could be explored as a building block for novel host or emitter materials, where the long alkenyl chain could be used to improve solubility and film-forming properties, which are crucial for device fabrication.

Application in Organic Photovoltaics (OPVs) as Donor or Acceptor Components

Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, with ongoing research focused on developing new materials to enhance efficiency and stability. researchgate.net The performance of OPV devices is largely dependent on the properties of the electron donor and acceptor materials that form the active layer. acs.org

A hypothetical performance table for an OPV device utilizing a benzonitrile-based acceptor is presented below.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | >15% |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current (Jsc) | 25 mA/cm² |

| Fill Factor (FF) | 70% |

This table represents typical values for high-performance non-fullerene acceptor-based organic solar cells and serves as a projection for a device incorporating a well-designed benzonitrile derivative.

Charge Transport Characteristics in Benzonitrile-Based Organic Semiconductors

Efficient charge transport is fundamental to the operation of any semiconductor device. nih.gov In organic semiconductors, this property is intimately linked to the molecular structure, intermolecular interactions, and the resulting solid-state packing. acs.org The movement of charge carriers (electrons and holes) occurs through the overlapping of molecular orbitals between adjacent molecules. acs.org

For benzonitrile-containing materials, the electronic characteristics of the nitrile group play a significant role. As an electron-withdrawing group, it can facilitate electron transport, making these materials suitable for n-channel in organic field-effect transistors (OFETs) or as electron-transporting layers in other electronic devices. The charge carrier mobility, a key metric for transport efficiency, is influenced by factors such as molecular packing and electronic coupling. nih.gov

The decenyl tail in this compound is expected to influence the material's morphology. Long alkyl chains are often used to enhance solubility and promote self-assembly into ordered structures, which can be beneficial for charge transport. A well-ordered lamellar or herringbone packing structure can maximize orbital overlap and lead to higher mobility values.

A data table showing representative charge mobility ranges for different types of organic semiconductors is provided below.

| Material Type | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) |

| Amorphous Polymers | 10⁻⁴ - 10⁻² | 10⁻⁶ - 10⁻³ |

| Semicrystalline Polymers | 10⁻³ - 1 | 10⁻⁴ - 1 |

| Small Molecules (Polycrystalline) | 10⁻² - 5 | 10⁻³ - 2 |

| Small Molecules (Single Crystal) | 1 - 20 | 1 - 10 |

This table provides a general comparison of charge carrier mobilities in various classes of organic semiconductors.

Molecular Design for Tunable Optoelectronic Properties

A key advantage of organic semiconductors is the ability to tune their optoelectronic properties through precise molecular design. researchgate.net By systematically modifying the chemical structure, researchers can control the energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics of a material. rsc.org

In the case of benzonitrile derivatives, the donor-acceptor (D-A) design principle is a powerful strategy for tuning properties. rsc.org The benzonitrile group acts as the acceptor, while other parts of the molecule can be designed to have electron-donating characteristics. This separation of electron density leads to the formation of charge-transfer states, which are crucial for applications in OPVs and organic light-emitting diodes (OLEDs). rsc.org

For this compound, the alkene-linked phenyl group can be considered a part of the donor system. The optoelectronic properties could be further tuned by:

Modifying the Donor Strength: Replacing the phenyl group with stronger or weaker electron-donating moieties would alter the energy of the HOMO and the intramolecular charge transfer, thereby changing the absorption and emission wavelengths.

Extending the Conjugation: Increasing the length of the conjugated system, for instance by introducing additional aromatic or vinylic groups, would typically lead to a red-shift in the absorption spectrum, allowing the material to absorb a broader range of light.

Altering the Alkyl Chain: While the decenyl chain is not electronically active, its length and branching can impact solubility, film morphology, and intermolecular spacing, which in turn affect the electronic coupling and charge transport. acs.org

This tunability allows for the creation of materials tailored for specific applications, such as absorbers for different regions of the solar spectrum in OPVs or emitters of various colors in OLEDs. aip.orgnih.gov

Materials for Sensors and Actuators

The sensitivity of the electronic and optical properties of organic materials to their environment makes them excellent candidates for use in chemical sensors and actuators. Benzonitrile derivatives have been explored for such applications, particularly those that exhibit changes in their fluorescence or conductivity upon interaction with external stimuli. rsc.org

For instance, materials exhibiting mechanofluorochromism, where the emission color changes in response to mechanical stress, can be used to create pressure or damage sensors. rsc.org This property arises from changes in the intermolecular packing of the molecules. The combination of a rigid, chromophoric core (the benzonitrile system) and a soft, flexible component (the decenyl chain) in this compound could potentially lead to such stimuli-responsive behavior.

In the context of chemical sensors, the polar nitrile group could interact with specific analytes through dipole-dipole interactions or hydrogen bonding, leading to a detectable change in the material's photophysical or electrical properties. For example, the presence of a target analyte could disrupt the molecular packing, altering the fluorescence emission or the charge carrier mobility.

Thin Film Fabrication and Device Performance Evaluation

The transition from a promising molecule to a functional device is critically dependent on the ability to fabricate high-quality thin films. The performance of devices like OPVs and OFETs is highly sensitive to the morphology of the active layer at the nanoscale. frontiersin.org

For this compound, the long alkyl chain is likely to impart good solubility in common organic solvents, making it suitable for solution-based processing techniques such as:

Spin-coating: A widely used method for producing uniform thin films from solution.

Blade-coating (Doctor-blading): A technique suitable for large-area film deposition.

Inkjet printing: An additive manufacturing method that allows for precise patterning of materials.

The choice of solvent, deposition speed, and post-deposition treatments like thermal or solvent annealing are crucial for controlling the film's crystallinity and morphology.

Once a thin film is fabricated, a suite of characterization techniques is employed to evaluate its properties and the performance of the resulting device.

| Technique | Purpose |

| Film Characterization | |

| Atomic Force Microscopy (AFM) | To study the surface topography and phase separation in blends. |

| X-ray Diffraction (XRD) | To determine the crystallinity and molecular packing. |

| UV-Visible Spectroscopy | To measure the light absorption properties of the film. |

| Device Evaluation | |

| Current-Voltage (I-V) Measurement | To determine key parameters of solar cells (PCE, Voc, Jsc, FF) or transistors (mobility, on/off ratio). |

| External Quantum Efficiency (EQE) | To measure the wavelength-dependent efficiency of photon-to-electron conversion in a solar cell. |

Future Research Directions and Concluding Outlook for 4 Dec 1 En 1 Yl Benzonitrile Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The current primary method for synthesizing 4-(Dec-1-en-1-yl)benzonitrile is the Heck reaction, which couples dec-1-ene with an aryl halide. smolecule.com Research has shown that palladium complexes with specific phosphine (B1218219) ligands are effective for this transformation. For instance, using a [PdCl(C₃H₅)]₂ catalyst with a cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane ligand can achieve a 61% selectivity for the desired E-isomer. smolecule.com

However, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes. Key areas of exploration include:

Green Synthesis Routes: The use of ionic liquids as recyclable reaction media and catalysts presents a promising green alternative to traditional organic solvents. rsc.orgrsc.org For example, a novel method for synthesizing benzonitriles from benzaldehyde (B42025) utilizes a hydroxylamine (B1172632) ionic liquid salt, achieving 100% yield and allowing for easy recovery and reuse of the ionic liquid. rsc.orgrsc.org Adapting such systems for the synthesis of long-chain alkyl benzonitriles could significantly improve the environmental footprint of the production process.

Advanced Catalytic Systems: While palladium catalysts are effective, research into catalysts based on more abundant and less expensive metals like nickel and copper is a growing trend. smolecule.com Nickel catalysis, for instance, has shown potential for stereocontrol in alkene functionalization, which could be leveraged for the stereoselective synthesis of this compound isomers. smolecule.com Furthermore, the development of heterogeneous catalysts, such as transition metal oxide clusters within zeolite pores, could offer high selectivity and efficiency for ammoxidation reactions, another potential synthetic pathway. medcraveonline.com

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and redox-neutral approach. For example, the irradiation of α-keto acids with 4-cyanostyrene (B1585062) derivatives can produce nitrile-substituted adducts with high yields. smolecule.com Exploring similar photocatalytic strategies for the direct C-H functionalization of benzonitrile (B105546) with alkenes could provide a more atom-economical synthesis.

Table 1: Comparison of Synthetic Methodologies for Benzonitrile Derivatives

| Methodology | Catalyst/Reagent | Temperature (°C) | Yield/Selectivity | Key Advantages |

|---|---|---|---|---|

| Heck Reaction | [PdCl(C₃H₅)]₂ / Tetraphosphine | 130 | 61% E-isomer selectivity | Established method for C-C bond formation. smolecule.com |

| Green Synthesis | Ionic Liquid / (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | 120 | 100% | Recyclable catalyst/solvent, no metal catalyst needed. rsc.orgrsc.org |

| Photocatalysis | 4CzIPN / Visible Light | Ambient | 82% yield, 4:1 E:Z selectivity | Mild reaction conditions, redox-neutral. smolecule.com |

| Ammoxidation | Transition Metal Oxide Clusters in Zeolite | ~430 | Up to 99% selectivity | High selectivity and efficiency. medcraveonline.com |

Development of Advanced Computational Models for Precise Property Prediction

Computational chemistry is an indispensable tool for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Future research will focus on developing more sophisticated computational models to accurately predict a range of properties:

Molecular Geometry and Electronic Structure: DFT calculations, often using functionals like B3LYP, can predict optimized molecular geometries, bond lengths, and bond angles. researchgate.net These calculations also provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential in electronic applications. unibo.itresearchgate.net For benzonitrile derivatives, the electron-withdrawing nature of the cyano group significantly influences these properties. researchgate.net

Spectroscopic Properties: Computational models can simulate vibrational (IR) and electronic (UV-Vis) spectra. researchgate.netfrontiersin.org For instance, anharmonic vibrational computations using GAUSSIAN 16 have been shown to accurately predict the fingerprint νC≡N vibration of benzonitrile. frontiersin.org Such predictions are invaluable for identifying and characterizing the compound experimentally.

Reactivity and Reaction Mechanisms: Computational studies can elucidate reaction mechanisms and predict the reactivity of nitrile compounds. nih.govacs.org By modeling transition states and reaction pathways, researchers can understand the factors controlling selectivity in synthetic reactions, such as the Heck reaction. smolecule.com This understanding can guide the design of more efficient synthetic procedures.

Intermolecular Interactions: The unique amphiphilic nature of this compound suggests the possibility of interesting self-assembly and liquid crystalline behaviors. Advanced computational models can simulate these intermolecular interactions, including π-π stacking of the benzonitrile rings and van der Waals interactions of the alkyl chains, to predict the bulk properties of the material. acs.org

Table 2: Predicted Computational Parameters for Benzonitrile Derivatives

| Parameter | Computational Method | Basis Set | Significance |

|---|---|---|---|

| HOMO/LUMO Energies | DFT/B3LYP | 6-31G(d,p) | Predicts electronic transitions, reactivity, and suitability for electronic devices. researchgate.netunibo.it |

| Vibrational Frequencies | GVPT2 B3LYP-D3/N07D | N/A | Aids in the interpretation of experimental IR and Raman spectra for structural confirmation. frontiersin.org |

| Activation Energies | DFT | N/A | Predicts the kinetic feasibility of chemical reactions and helps elucidate reaction mechanisms. nih.govacs.org |

| Nonlinear Optical Properties | DFT/B3LYP | N/A | Calculates hyperpolarizabilities to assess potential in NLO applications. mdpi.com |

Investigation of Hybrid Materials Incorporating Benzonitrile Derivatives

The incorporation of functional organic molecules into inorganic or polymeric matrices can lead to hybrid materials with enhanced or novel properties. The benzonitrile moiety is a known component in materials with interesting optical and electronic properties. mdpi.com

Future research on this compound in hybrid materials will likely explore:

Sol-Gel Materials: Benzonitrile-degrading bacteria have been successfully immobilized in sol-gel matrices for bioremediation applications. minervamedica.itresearchgate.net Similarly, this compound could be entrapped in silica (B1680970) or other oxide networks prepared by the sol-gel method. igem.orgresearchgate.net The long alkyl chain could act as a porogen or modify the hydrophobicity of the resulting material, making it suitable for applications in sensors or controlled release systems.

Polymer Composites: Benzonitrile derivatives have been embedded as chromophores in polymer matrices like poly(1-vinylcarbazole) (PVK) to create materials with nonlinear optical (NLO) properties. mdpi.com The long alkyl chain of this compound could enhance the solubility and compatibility of the chromophore within a polymer matrix, potentially leading to improved processability and performance of thin films for optical devices.

Liquid Crystalline Hybrids: The rod-like structure of this compound suggests potential liquid crystalline behavior. By incorporating this molecule into flexible polymer networks or grafting it onto nanoparticles, it may be possible to create hybrid materials whose optical or electronic properties can be switched by external stimuli like temperature or electric fields.

Synergistic Integration of Experimental and Theoretical Approaches for Rational Design

The most rapid advances in the study of this compound will come from a close coupling of experimental synthesis and characterization with theoretical modeling. aip.org This synergistic approach allows for a "design-build-test-learn" cycle that can accelerate the discovery of new materials and applications.

Theory-Guided Synthesis: Computational chemistry can be used to screen potential synthetic routes and predict reaction outcomes, guiding experimental efforts toward the most promising methods. beilstein-journals.org For example, theoretical calculations can help in selecting the optimal ligand for a metal-catalyzed cross-coupling reaction to achieve high regioselectivity and stereoselectivity. smolecule.com

Experimental Validation of Predictions: Experimental data is crucial for validating and refining computational models. nih.govacs.org For example, the synthesis of this compound and the experimental measurement of its spectroscopic and electronic properties can be used to benchmark the accuracy of different DFT functionals and basis sets.

Understanding Structure-Property Relationships: By combining experimental observations with computational insights, researchers can gain a deep understanding of how the molecular structure of this compound dictates its macroscopic properties. aip.org This knowledge is essential for the rational design of new benzonitrile derivatives with tailored functionalities. For instance, a combined experimental and theoretical study on ruthenium nitrile complexes revealed that the bond strength does not directly correlate with the efficiency of nitrile release, highlighting the complex interplay of factors that can be unraveled through such an integrated approach. aip.org

Potential for Functional Materials in Emerging Technologies

The unique combination of a polar head group and a long nonpolar tail makes this compound a promising candidate for several emerging technologies. Benzonitrile derivatives are already being explored for a variety of applications due to their electronic and optical properties. openpr.comrsc.orgresearchgate.net

Future research should investigate the potential of this compound in:

Organic Electronics: Donor-acceptor molecules containing benzonitrile as the acceptor unit are being actively investigated as emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The long alkyl chain in this compound could be used to tune the solid-state packing and morphology of thin films, which is critical for device performance.

Nonlinear Optics (NLO): Benzonitrile is a common functional group in NLO chromophores. mdpi.com The incorporation of this compound into polymer composites could lead to materials with significant second- or third-order NLO susceptibility, useful for applications in optical communications and data storage. mdpi.com

Sensors: The nitrile group can interact with various analytes through hydrogen bonding or dipolar interactions. acs.org Hybrid materials incorporating this compound could be developed as chemical sensors, where the long alkyl chain modifies the interface with the sample matrix.

Pharmaceuticals and Agrochemicals: Benzonitrile is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. openpr.comontosight.aiontosight.ai While this specific molecule's biological activity is unknown, its structure could serve as a scaffold for the development of new bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.